3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
This compound features a bicyclo[1.1.1]pentane (BCP) core, a rigid, three-dimensional hydrocarbon scaffold, substituted at the 3-position with a 1,1-dioxothian-4-yl group (a sulfone-containing six-membered ring) and a carboxylic acid at position 1. The sulfone group (-SO₂-) enhances polarity and hydrogen-bonding capacity, distinguishing it from non-polar substituents like alkyl or aryl groups. While its exact molecular formula is inferred as C₉H₁₃SO₄ (molecular weight ~233.26 g/mol), its structural rigidity and sulfone moiety make it a candidate for drug design, particularly in targeting enzymes or receptors requiring polar interactions.
Properties
Molecular Formula |
C11H16O4S |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
3-(1,1-dioxothian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O4S/c12-9(13)11-5-10(6-11,7-11)8-1-3-16(14,15)4-2-8/h8H,1-7H2,(H,12,13) |
InChI Key |
FVGKGGDTLMKVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1C23CC(C2)(C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis begins with bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester (Compound A), which is commercially accessible or can be synthesized via established routes involving [1.1.1]propellane derivatives or related intermediates.
Table 1: Raw Materials and Initial Reagents
Reduction to Hydroxymethyl Intermediate
The initial step involves reducing the methyl ester to a hydroxymethyl derivative, which provides a reactive site for subsequent halogenation:
Compound A + Borane in THF → Compound B3- (hydroxymethyl) bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Reagents: Borane complex (1.2 equivalents)
- Duration: 12 hours
Bromination to Form Bromomethyl Derivative
The hydroxymethyl intermediate undergoes halogenation to introduce a bromomethyl group, facilitating subsequent nucleophilic substitution:
Compound B3- + PPh3 + Imidazole in dichloromethane → Compound C3- (bromomethyl) derivative
- Solvent: Dichloromethane
- Reagents: Triphenylphosphine, imidazole
- Temperature: Room temperature
- Duration: Several hours
Hydrolysis and Carboxylic Acid Formation
Hydrolysis of the methyl ester yields the free acid, which is essential for biological activity and further derivatization:
Compound C3- + Lithium hydroxide → Compound D3- (bromomethyl) bicyclo[1.1.1]pentane-1-carboxylic acid
- Solvent: Water and tetrahydrofuran mixture
- Reagent: Lithium hydroxide monohydrate (1.5 equivalents)
- Temperature: Room temperature
- Duration: 12 hours
- Acidification to pH 3-4
- Extraction with ethyl acetate
- Drying and filtration
Yield: ~78%; Purity: ~97.6%.
Formation of the Thianyl Group and Final Functionalization
The key step involves attaching the 1,1-dioxo-1λ6-thian-4-yl moiety. This is achieved through nucleophilic substitution or addition reactions involving the bromomethyl intermediate and a thianyl precursor under hydrogenation conditions:
Compound D3- + Catalyst + Base in suitable solvent → Target compound
- Solvent: Ethyl acetate or similar
- Catalyst: Palladium on carbon
- Atmosphere: Hydrogen
- Temperature: Room temperature
- Duration: Overnight
This step introduces the sulfur-containing thianyl group, completing the complex structure.
Reaction Pathways and Structural Modifications
The synthesis involves classical transformations, with particular emphasis on:
The overall route emphasizes stability, availability of reagents, and scalability, with classical reactions ensuring high yields and purity.
Notes on Industrial and Research Applications
- The synthesis route is designed to be environmentally friendly, utilizing mild conditions and commercially available reagents.
- The approach allows for large-scale production, crucial for medicinal chemistry and materials science applications.
- The incorporation of the thianyl group enhances biological activity and chemical reactivity, expanding potential applications.
Summary Table of Preparation Methods
| Step | Reaction | Reagents | Conditions | Yield | Purpose |
|---|---|---|---|---|---|
| 1 | Reduction | Borane in THF | 0°C to RT, 12h | 83.5% | Convert ester to alcohol |
| 2 | Bromination | PPh3, Imidazole | RT, several hours | Data not specified | Introduce bromomethyl group |
| 3 | Hydrolysis | Lithium hydroxide | RT, 12h | 78% | Convert ester to acid |
| 4 | Thianyl attachment | Hydrogenation | RT, overnight | Data not specified | Attach sulfur moiety |
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl) at reflux temperatures (60–80°C), yielding esters such as methyl 3-(1,1-dioxo-1λ⁶-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylate. Yields typically range from 70–85% .
-
Amidation : Couples with amines (e.g., benzylamine) using carbodiimide-based reagents (EDC/HOBt) in dichloromethane at room temperature, producing amide derivatives in 65–78% yields.
Decarboxylative Cross-Coupling Reactions
The compound participates in nickel-catalyzed cross-couplings with aryl halides via radical anion-enabled (RAE) pathways. Key findings include:
| Reaction Conditions | Yield | Catalyst | Light Source |
|---|---|---|---|
| Ni(dtbbpy)Br₂, Hantzsch ester, NaHCO₃ | 43–62% | Photoredox (365 nm) | Flow reactor |
This method enables C(sp³)–C(sp²) bond formation with aryl bromides bearing electron-withdrawing groups (e.g., 4-bromophenyl sulfones). The reaction proceeds via a visible-light-induced electron donor-acceptor (EDA) complex, generating BCP radicals that couple with aryl-Ni intermediates .
Photochemical Functionalization
UV irradiation (365 nm) promotes radical-based transformations:
-
Iodination : Reacts with methyl iodide under flow conditions (30 min residence time) to form iodinated BCP derivatives in 62% yield .
-
Deuterium Labeling : Treatment with CD₃OD post-irradiation introduces deuterium at specific positions, enabling isotopic labeling for mechanistic studies .
Mechanistic Insights
The reactivity is governed by:
-
Radical Stability : The BCP core stabilizes radicals through hyperconjugation, facilitating reactions with electrophiles.
-
Steric Effects : The rigid bicyclic structure directs regioselectivity in coupling reactions, favoring terminal positions .
-
Electronic Factors : The electron-withdrawing dioxothiane group enhances electrophilic character at the carboxylic acid site.
Table 1: Optimization of Photochemical Iodination
| Wavelength (nm) | Catalyst | Reaction Time | Yield |
|---|---|---|---|
| 254 | None | 2 h | <20% |
| 365 | None | 30 min (flow) | 62% |
| 450 | fac-Ir(ppy)₃ | 12 h | 14% |
Table 2: Scope of Nickel-Catalyzed Cross-Coupling
| Aryl Bromide | Product | Yield |
|---|---|---|
| 4-Bromophenyl sulfone | BCP-aryl sulfone | 62% |
| 2-Bromopyridine | BCP-pyridine | 58% |
| 3-Bromofluorobenzene | BCP-fluorobenzene | 49% |
Scientific Research Applications
3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Electronic Differences
Physicochemical Properties
- Key Insight : The sulfone group in the target compound balances polarity and moderate lipophilicity, making it suitable for central nervous system (CNS) drug candidates where excessive hydrophobicity is undesirable.
Biological Activity
3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the bicyclo[1.1.1]pentane family, which is known for its unique structural properties that allow it to act as a bioisostere for traditional aromatic compounds like benzene. This structural similarity can enhance the pharmacokinetic properties of drugs while maintaining biological activity.
Synthesis
The synthesis of this compound can be performed through various methods, including metal-free homolytic aromatic alkylation protocols. These methods have been developed to create functionalized bicyclo[1.1.1]pentanes efficiently, facilitating their use in drug discovery .
Antinociceptive Effects
Research has demonstrated that compounds within the bicyclo[1.1.1]pentane class exhibit significant antinociceptive properties. For example, studies on related compounds have shown their efficacy in pain relief models such as the "tail flick test" in mice, indicating potential applications in analgesic therapies .
Antimicrobial Properties
Another area of investigation is the antimicrobial activity of bicyclo[1.1.1]pentane derivatives. Preliminary studies suggest that these compounds may exhibit inhibitory effects against various bacterial strains, making them candidates for further development as antimicrobial agents .
Case Study 1: Analgesic Activity
In a study assessing the analgesic effects of analogs of benzocaine, a compound structurally similar to this compound was evaluated for its efficacy in pain management. Results indicated that while it was less potent than benzocaine, it demonstrated a significant increase in analgesic coverage over time compared to controls .
Case Study 2: Antimicrobial Screening
A screening of bicyclo[1.1.1]pentane derivatives for antimicrobial activity revealed promising results against Gram-positive bacteria, suggesting that modifications to the core structure could enhance efficacy and selectivity .
Research Findings
Recent advancements in synthesizing and characterizing bicyclo[1.1.1]pentanes have opened new avenues for exploring their biological activities:
Q & A
What are the established synthetic routes for 3-(1,1-Dioxo-1λ⁶-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, and how can photochemical methods be optimized for yield?
Basic Research Focus
The photochemical synthesis of bicyclo[1.1.1]pentane derivatives is a key method. For example, [1.1.1]propellane undergoes UV-induced radical reactions with acetyl derivatives to form bicyclo[1.1.1]pentane scaffolds . Optimization strategies include:
- Reaction Conditions : Use of acetone as a solvent under UV light (300 nm) for 12–16 hours.
- Purification : Recrystallization from ethyl acetate/hexane mixtures to isolate crystalline products.
- Yield Improvement : Precise stoichiometric ratios of propellane and thian-4-yl precursors to minimize side reactions.
How should researchers address challenges in characterizing the purity and structure of bicyclo[1.1.1]pentane derivatives, given limited analytical data from suppliers?
Basic Research Focus
Suppliers often do not provide analytical data for early-discovery compounds (e.g., Sigma-Aldrich’s disclaimer on purity confirmation) . Recommended methodologies:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm bicyclo[1.1.1]pentane geometry and substituent positions.
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ions (e.g., expected [M+H] for CHOS: 261.34).
What safety precautions are critical when handling bicyclo[1.1.1]pentane-based carboxylic acids in laboratory settings?
Basic Research Focus
Safety protocols for structurally similar bicyclo compounds (e.g., N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide) include:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as acute toxicity (Category 4) is possible .
- Disposal : Collect waste in sealed containers and dispose via licensed hazardous waste services .
What strategies are effective in resolving contradictions in reactivity data between bicyclo[1.1.1]pentane derivatives and analogous aliphatic or aromatic systems?
Advanced Research Focus
Discrepancies arise from steric strain and electronic effects unique to the bicyclo[1.1.1]pentane core:
- Steric Effects : The rigid, pyramidal geometry impedes nucleophilic attack at the bridgehead carbon. Compare reactivity with cyclohexane or adamantane analogs .
- Electronic Effects : Electron-withdrawing groups (e.g., dioxo-thian) enhance electrophilicity at the carboxylic acid moiety. Use Hammett constants (σ) to predict substituent effects.
- Case Study : Photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid shows lower yields than linear dicarboxylates due to competing radical pathways .
How can computational chemistry aid in predicting the stability and reactivity of 3-(1,1-Dioxo-1λ⁶-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid during reaction planning?
Advanced Research Focus
Density Functional Theory (DFT) and molecular dynamics simulations provide insights:
- Stability Analysis : Calculate strain energy (~30 kcal/mol for bicyclo[1.1.1]pentane) to assess thermal stability .
- Reactivity Prediction : Frontier molecular orbital (FMO) analysis identifies reactive sites (e.g., LUMO localization at the dioxo-thian sulfur).
- Solvent Effects : COSMO-RS models optimize solvent selection for reactions (e.g., acetone vs. DMF) .
What are the recommended protocols for the scalable purification of bicyclo[1.1.1]pentane-containing compounds to ensure high purity for biological assays?
Advanced Research Focus
Scalable purification faces challenges due to low solubility and high rigidity:
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) for stepwise crystallization .
- Flash Chromatography : Employ silica gel columns with gradient elution (5–50% EtOAc in hexane).
- Quality Control : Validate purity via melting point analysis and -NMR integration of bridgehead protons (δ ~1.8–2.2 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
